molecular formula C14H18N6O2 B11115158 7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11115158
M. Wt: 302.33 g/mol
InChI Key: IJOBMMQPVNQQHR-DTQAZKPQSA-N
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Description

7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3311~3,7~]decane is a complex organic compound with a unique structure It features a hydrazono group attached to a nitrophenyl moiety, which is further connected to a triazatricyclodecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

    Oxidation: The hydrazono group can be oxidized to form corresponding azo compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrophenyl moiety may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-[(E)-Hydrazono(4-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane: Similar structure but with a different position of the nitro group.

    1,3,5-Triazatricyclo[3.3.1.1~3,7~]decane derivatives: Various derivatives with different substituents on the triazatricyclodecane framework.

Uniqueness

7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3311~3,7~]decane is unique due to the specific positioning of the hydrazono and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

(E)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydrazine

InChI

InChI=1S/C14H18N6O2/c15-16-13(11-2-1-3-12(4-11)20(21)22)14-5-17-8-18(6-14)10-19(7-14)9-17/h1-4H,5-10,15H2/b16-13+

InChI Key

IJOBMMQPVNQQHR-DTQAZKPQSA-N

Isomeric SMILES

C1C2(CN3CN1CN(C2)C3)/C(=N/N)/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(=NN)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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